molecular formula C15H17N3O4 B4320373 methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate

methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate

Cat. No.: B4320373
M. Wt: 303.31 g/mol
InChI Key: MGCRJBFAQHWXLR-UHFFFAOYSA-N
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Description

Methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a methoxybenzyl group, and a carboxylate ester. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The carboxylate ester is formed through the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-{2-[(4-hydroxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate
  • Methyl 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate
  • Methyl 1-{2-[(4-nitrobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in distinct biological activities and chemical behavior compared to its analogs.

Properties

IUPAC Name

methyl 1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-21-12-5-3-11(4-6-12)9-16-14(19)10-18-8-7-13(17-18)15(20)22-2/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCRJBFAQHWXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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